

"comparative study of the antimicrobial spectrum of different Populus extracts"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Populigenin	
Cat. No.:	B15129853	Get Quote

A Comparative Analysis of the Antimicrobial Spectrum of Populus Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various Populus (poplar) species extracts, supported by experimental data from recent scientific literature. The document details the antimicrobial spectrum, presents quantitative data in structured tables, and outlines the experimental protocols used for these assessments.

Introduction

The genus Populus, which includes species like black poplar (P. nigra), balsam poplar (P. balsamifera), and white poplar (P. alba), has a long history in folk medicine.[1] Poplar buds, in particular, are known to be covered in a polyphenol-rich resinous exudate, which is a primary plant precursor for propolis, a bee product renowned for its medicinal properties, including antimicrobial effects.[2][3] The antimicrobial activity of poplar extracts is largely attributed to their high concentration of secondary metabolites such as flavonoids and phenolic acids.[4][5] This guide synthesizes findings from multiple studies to offer a comparative view of their efficacy against a range of pathogens.

Data Presentation: Antimicrobial Activity of Populus Extracts

The antimicrobial efficacy of Populus extracts varies significantly based on the popular species, the solvent used for extraction, and the target microorganism. Generally, extracts show more potent activity against Gram-positive bacteria than Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Populus Extracts against Bacteria and Fungi

P. nigra x P. deltoides Ethyl Acetate Pseudomonas lachrymans 15 - 25 Ralstonia solanacearum Xanthomonas vesicatoria P. tremuloides Water Salmonella enterica Pseudomonas aeruginosa Escherichia coli 1670 Enterococcus faecalis Staphylococcus aureus 1670	Reference
Xanthomonas vesicatoria P. tremuloides Water Salmonella enterica 830 Pseudomonas aeruginosa Escherichia coli 1670 Enterococcus faecalis Staphylococcus 1670	
P. tremuloides Water Salmonella enterica 830 Pseudomonas aeruginosa 830 Escherichia coli 1670 Enterococcus faecalis 1670 Staphylococcus 1670	
P. tremuloides Water enterica 830 Pseudomonas aeruginosa 830 Escherichia coli 1670 Enterococcus faecalis 1670 Staphylococcus 1670	
aeruginosa Escherichia coli 1670 Enterococcus faecalis Staphylococcus 1670	
Enterococcus 1670 faecalis Staphylococcus 1670	
faecalis Staphylococcus 1670	
1670	
P. alba Escherichia coli >256,000 Water	
Staphylococcus aureus 32,000 - 128,000	
P. alba WPE Aeromonas veronii 60	
P. tacamahaca x Ethanolic P. trichocarpa Gram-positive bacteria ≤ 62.5	
P. balsamifera Ethanolic Staphylococcus aureus 491	
Candida albicans >491	

P. nigra	Ethanolic	Staphylococcus aureus	905
Candida albicans	>905		

*Note: Values were originally reported as mg CAE/g and have been converted for consistency, assuming a 1:1 conversion for comparison purposes. Actual values may vary.

Table 2: Inhibition Zone Diameters of Populus Extracts

Populus Species	Extract Type	Microorganism	Inhibition Zone (mm)	Reference
P. nigra	Methanolic, Ethanolic	Enterococcus faecalis	> Gentamicin	
Methanolic	Staphylococcus aureus ATCC 6538	> Gentamicin		_
P. nigra & P. alba	Various	Various Bacteria	6.6 - 21.3	
P. nigra	Hydroalcoholic	Enterococcus spp.	8.6 - 10	_
Staphylococcus spp.	8.2 - 9.4			_

Experimental Protocols

The methodologies outlined below are synthesized from standard practices cited in the referenced studies for determining the antimicrobial activity of plant extracts.

Preparation of Populus Extracts

A common procedure involves the collection of plant material (typically buds), which are then dried and ground. The powdered material is extracted using a solvent such as ethanol, methanol, or water through methods like maceration, where the plant material is soaked in the solvent for an extended period (e.g., 6 hours to 7 days). The resulting mixture is filtered, and

the solvent is evaporated to yield a dry extract, which is then re-suspended in a suitable solvent (like DMSO or water) to a known concentration for testing.

Antimicrobial Susceptibility Testing

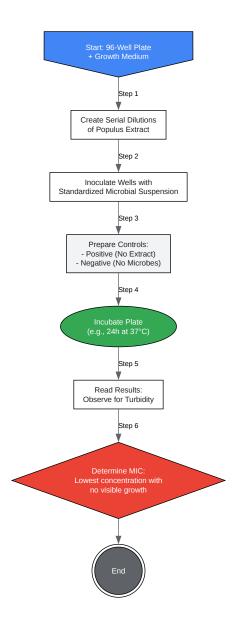
The antimicrobial activity is primarily assessed using agar diffusion and broth dilution methods.

- a) Agar Well/Disk Diffusion Method This technique is widely used for initial screening.
- Inoculation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
- Application of Extract: Wells are punched into the agar, or sterile paper discs are placed on the surface. A specific volume of the plant extract is then added to the wells or used to impregnate the discs.
- Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
- Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is prevented).
- b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.
- Serial Dilution: The plant extract is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Controls: Positive (microorganism and medium, no extract) and negative (medium only) controls are included.
- Incubation: The plate is incubated for 24 hours at 37°C.

• MIC Determination: The MIC is identified as the lowest extract concentration in which no visible growth (turbidity) is observed. Growth indicators like tetrazolium salts can be used to aid visualization, where a color change indicates viable microorganisms.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if an extract is bactericidal or bacteriostatic, the MBC can be determined following the MIC test.


- Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto fresh agar plates.
- Incubation: The plates are incubated for 24-48 hours.
- MBC Determination: The MBC is the lowest concentration of the extract that results in no microbial growth on the agar plate, indicating that the microorganisms were killed.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for evaluating the antimicrobial properties of plant extracts.

Caption: General workflow for antimicrobial evaluation of Populus extracts.

Click to download full resolution via product page

Caption: Detailed workflow for the Broth Microdilution MIC assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extracts of Poplar Buds (Populus balsamifera L., Populus nigra L.) and Lithuanian Propolis: Comparison of Their Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Ethanolic and Aqueous Populus balsamifera L. Bud Extracts by Different Extraction Methods: Chemical Composition, Antioxidant and Antibacterial Activities [mdpi.com]
- 5. scite.ai [scite.ai]
- To cite this document: BenchChem. ["comparative study of the antimicrobial spectrum of different Populus extracts"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15129853#comparative-study-of-the-antimicrobial-spectrum-of-different-populus-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com